molecular formula C8H14ClNO2 B1475245 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)ethan-1-one CAS No. 1597868-19-3

2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)ethan-1-one

Cat. No. B1475245
CAS RN: 1597868-19-3
M. Wt: 191.65 g/mol
InChI Key: LNRMVWPJLLDBEN-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)ethan-1-one” is a chlorinated derivative of a piperidine compound . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic building blocks for drug construction .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a six-membered piperidine ring with a methyl group and a hydroxy group attached to one of the carbon atoms. Additionally, there would be a two-carbon chain attached to the same carbon atom, with a chlorine atom attached to one of these carbons .

Scientific Research Applications

Synthesis and Antinociceptive Activity

Research has explored derivatives of similar compounds for their potential analgesic properties. For instance, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine have been prepared and tested as analgesics, showcasing the role of chloro and hydroxy piperidine derivatives in the development of pain-relief medications. These compounds were synthesized through various reactions and tested for their antinociceptive activity, indicating the versatility of such structures in medicinal chemistry (Rádl et al., 2010).

Molecular Docking and Structure Analysis

Another study focused on the synthesis, crystal and molecular structure, vibrational spectroscopic, DFT, and molecular docking of a complex molecule incorporating a similar 4-hydroxy-3-methylpiperidin moiety. This research demonstrated the compound's favorable interaction with SHP2 protein, suggesting potential applications in targeted therapeutic interventions. The detailed structural analysis and computational modeling highlight the utility of such compounds in understanding protein-ligand interactions and developing new drugs (Wu et al., 2022).

Antitumor Activity

Research into the synthesis and biological evaluation of compounds featuring the chloro and hydroxy piperidinyl groups has also indicated potential antitumor activities. For instance, a study on a 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one compound revealed not only its structural characterization but also its antitumor efficacy against human hepatoma and melanoma cells, underscoring the potential of such molecules in cancer therapy (Zhou et al., 2021).

properties

IUPAC Name

2-chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-6-5-10(8(12)4-9)3-2-7(6)11/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRMVWPJLLDBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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